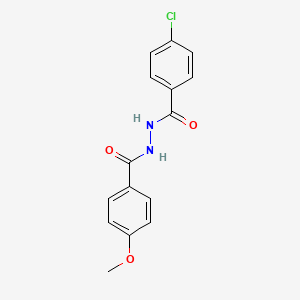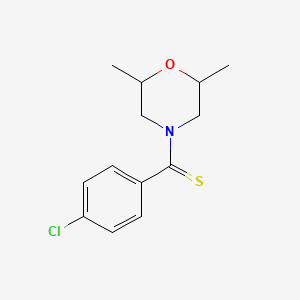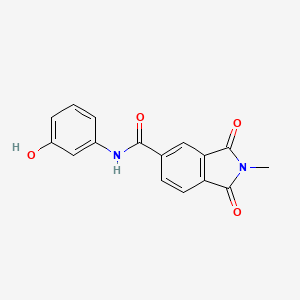![molecular formula C20H20N4O2 B5341763 1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea](/img/structure/B5341763.png)
1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea is a complex organic compound that features a unique structure combining an oxadiazole ring with phenyl and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Pyrazoline Derivatives: Known for their antimicrobial and anticancer properties, similar to the oxadiazole derivatives.
Uniqueness
1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-13-24(20(25)21-17-7-5-4-6-8-17)14-18-22-19(23-26-18)16-11-9-15(2)10-12-16/h3-12H,1,13-14H2,2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUWTGMFYVBYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5341686.png)

![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5341691.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5341718.png)

![3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5341726.png)
![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5341739.png)
![N-(3,4-DIMETHYLPHENYL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5341742.png)
![2-[methyl(2-phenylethyl)amino]-2-indanecarboxylic acid](/img/structure/B5341750.png)
![2-(3-morpholinyl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide hydrochloride](/img/structure/B5341759.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341770.png)
![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-3-methyl-2-furamide](/img/structure/B5341771.png)
